![molecular formula C12H16F3N B109652 N-乙基-1-[2-(三氟甲基)苯基]丙-2-胺 CAS No. 172953-70-7](/img/structure/B109652.png)

N-乙基-1-[2-(三氟甲基)苯基]丙-2-胺

描述

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been a significant area of research. Studies include the synthesis of novel imidazo[1,2-a]pyrimidine compounds. Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds.Molecular Structure Analysis

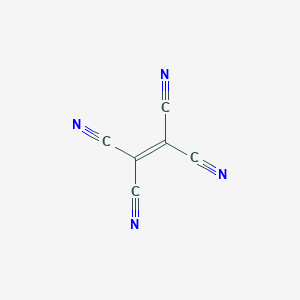

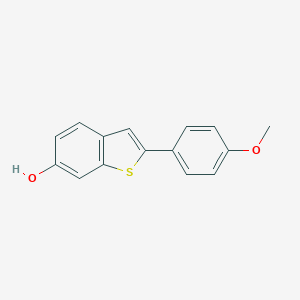

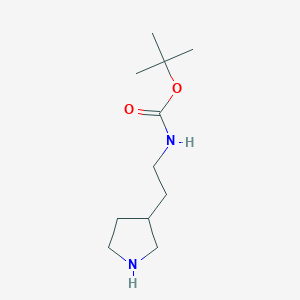

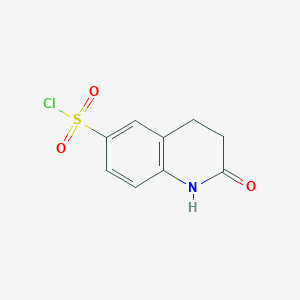

The molecular formula of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine is CHFN with an average mass of 285.229 Da and a mono-isotopic mass of 285.095215 Da .Chemical Reactions Analysis

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine.Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 221.1±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, and flash point of 87.5±27.3 °C .科学研究应用

Epilepsy Treatment

Fenfluramine has been recognized for its effectiveness in reducing seizure frequency and ameliorating comorbidities in rare, treatment-resistant epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome . Its unique mechanism of action involves dual-action sigma-1 receptor and serotonergic activity, which helps maintain a balance between excitatory and inhibitory neural networks .

Pharmacokinetic Research

The pharmacokinetic characteristics of fenfluramine are crucial for understanding its absorption, distribution, metabolism, and excretion. It is rapidly absorbed with a bioavailability of 75–83%, and its primary metabolism involves enzymes like CYP1A2, CYP2B6, and CYP2D6 . This information is vital for developing new drugs with similar properties or for improving fenfluramine’s efficacy and safety profile.

Obesity Management

Historically, fenfluramine was used as part of the anti-obesity medication Fen-Phen. It worked by increasing serotonin levels, which regulate mood and appetite, leading to a feeling of fullness and reduced appetite . Although it was withdrawn from the market due to safety concerns, the understanding of its appetite-suppressing mechanism can inform the development of new weight management therapies.

Cardiovascular Research

Fenfluramine and its impurities have been linked to heart valve disease and pulmonary hypertension. Research into the mechanisms by which fenfluramine affects heart valves, particularly through serotonin receptors, is essential for developing safer cardiovascular drugs .

Neurotransmitter Studies

The compound’s ability to bind to the serotonin reuptake pump and release serotonin is of interest in neurotransmitter studies. This action results in increased serotonin levels, which can be harnessed for therapeutic purposes in conditions related to serotonin dysregulation .

Chemical Synthesis and Catalysis

Research into the synthesis of compounds structurally related to fenfluramine impurity, such as novel imidazo[1,2-a]pyrimidine compounds, is significant for the field of chemical synthesis. Additionally, its role in catalysis, particularly in reactions involving the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, is noteworthy.

作用机制

Target of Action

Fenfluramine Impurity, also known as N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine, primarily targets the serotonin reuptake pump . This compound also exhibits activity at multiple serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as a σ1 receptor antagonist .

Mode of Action

Fenfluramine Impurity binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .

Biochemical Pathways

The biochemical pathways affected by Fenfluramine Impurity primarily involve the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of serotonin receptors . This modulation of neurotransmission is key to Fenfluramine Impurity’s effectiveness in treating pharmacoresistant seizures .

Result of Action

The primary result of Fenfluramine Impurity’s action is the reduction of seizure frequency, amelioration of comorbidities, and potentially reducing risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies . This is achieved through its unique mechanism of action involving dual-action sigma-1 receptor and serotonergic activity .

安全和危害

属性

IUPAC Name |

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYVPQOWESNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

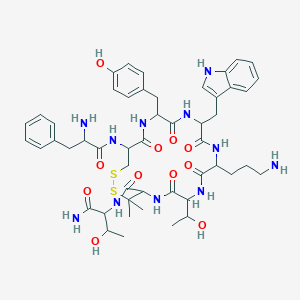

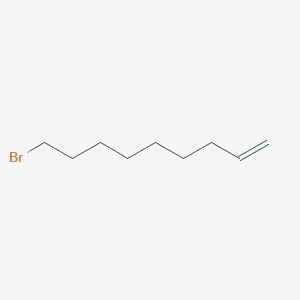

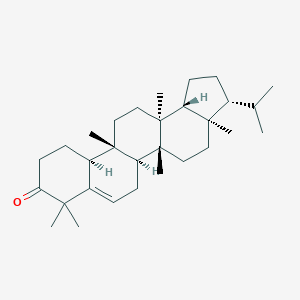

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)